molecular formula C14H5BrF8O2 B14084967 2-[2-Bromo-4-(trifluoromethoxy)phenoxy]-1,3-difluoro-5-(trifluoromethyl)benzene

2-[2-Bromo-4-(trifluoromethoxy)phenoxy]-1,3-difluoro-5-(trifluoromethyl)benzene

Cat. No.: B14084967
M. Wt: 437.08 g/mol
InChI Key: FRCOZFIYUUAVOQ-UHFFFAOYSA-N
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Description

2-[2-Bromo-4-(trifluoromethoxy)phenoxy]-1,3-difluoro-5-(trifluoromethyl)benzene is a complex organic compound characterized by the presence of multiple halogen atoms and trifluoromethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Bromo-4-(trifluoromethoxy)phenoxy]-1,3-difluoro-5-(trifluoromethyl)benzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-bromophenol with N,N-dimethylformamide (DMF) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) at elevated temperatures. This is followed by the addition of bromodifluoroacetic acid ethyl ester .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and minimize by-products. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[2-Bromo-4-(trifluoromethoxy)phenoxy]-1,3-difluoro-5-(trifluoromethyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds.

Scientific Research Applications

2-[2-Bromo-4-(trifluoromethoxy)phenoxy]-1,3-difluoro-5-(trifluoromethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-Bromo-4-(trifluoromethoxy)phenoxy]-1,3-difluoro-5-(trifluoromethyl)benzene is not well-documented. its chemical structure suggests that it may interact with various molecular targets through nucleophilic substitution and other reactions. The trifluoromethoxy groups can enhance its lipophilicity, potentially affecting its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-Bromo-4-(trifluoromethoxy)phenoxy]-1,3-difluoro-5-(trifluoromethyl)benzene is unique due to the combination of multiple halogen atoms and trifluoromethoxy groups, which confer distinct chemical properties. This makes it particularly valuable in the synthesis of complex organic molecules and potential bioactive compounds.

Properties

Molecular Formula

C14H5BrF8O2

Molecular Weight

437.08 g/mol

IUPAC Name

2-[2-bromo-4-(trifluoromethoxy)phenoxy]-1,3-difluoro-5-(trifluoromethyl)benzene

InChI

InChI=1S/C14H5BrF8O2/c15-8-5-7(25-14(21,22)23)1-2-11(8)24-12-9(16)3-6(4-10(12)17)13(18,19)20/h1-5H

InChI Key

FRCOZFIYUUAVOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)Br)OC2=C(C=C(C=C2F)C(F)(F)F)F

Origin of Product

United States

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